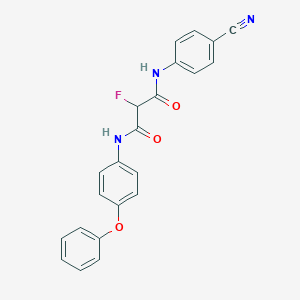
N'-(4-cyanophenyl)-2-fluoro-N-(4-phenoxyphenyl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide is a complex organic compound characterized by the presence of a cyanophenyl group, a fluorine atom, and a phenoxyphenyl group attached to a propanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the propanediamide backbone. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism by which N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
- N-(4-cyanophenyl)-2-chloro-N’-(4-phenoxyphenyl)propanediamide
- N-(4-cyanophenyl)-2-bromo-N’-(4-phenoxyphenyl)propanediamide
- N-(4-cyanophenyl)-2-iodo-N’-(4-phenoxyphenyl)propanediamide
Uniqueness
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in drug design and development .
生物活性
N'-(4-cyanophenyl)-2-fluoro-N-(4-phenoxyphenyl)propanediamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
- Chemical Formula : C22H16FN3O3
- Molecular Weight : 389.4 g/mol
- CAS Number : 2249405-93-2
- Structure : The compound features a cyano group, a fluoro substituent, and a phenoxyphenyl moiety attached to a propanediamide backbone.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.
- Receptor Modulation : Altering receptor conformation and function, leading to changes in downstream signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits notable activities against various microbial strains and may possess anti-inflammatory properties. Below is a summary of its biological activities based on recent studies:
Case Studies
-
Antimicrobial Efficacy Against Biofilms
- A study assessed the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated significant reductions in biofilm density when treated with varying concentrations of the compound, suggesting potential for use in treating chronic infections associated with biofilm-forming bacteria.
-
Virulence Factor Reduction
- In research focusing on Klebsiella pneumoniae, this compound demonstrated the capacity to downregulate virulence factors such as pyocyanin production, indicating its potential as an anti-virulence agent.
-
Inflammatory Response Modulation
- An investigation into the anti-inflammatory properties revealed that the compound could significantly reduce levels of pro-inflammatory cytokines in human cell lines, highlighting its potential role in managing inflammatory diseases.
属性
IUPAC Name |
N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c23-20(21(27)25-16-8-6-15(14-24)7-9-16)22(28)26-17-10-12-19(13-11-17)29-18-4-2-1-3-5-18/h1-13,20H,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCZGAOOYAWRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C(=O)NC3=CC=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














